2,3-Dinor thromboxane B2
2,3-Dinor thromboxane B2
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2.1 2,3-dinor TXB2 is an abundant urinary metabolite of TXB2 and can be used as a marker for in vivo TXA2 synthesis. In healthy male volunteers, the median excretion of 2,3-dinor TXB2 is 10.3 ng/hour (138 pg/mg creatine).
2,3-Dinor-TXB2 is a thromboxane.
2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm.
2,3-Dinor-TXB2 is a thromboxane.
2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
63250-09-9
VCID:
VC20815877
InChI:
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1
SMILES:
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
Molecular Formula:
C18H30O6
Molecular Weight:
342.4 g/mol
2,3-Dinor thromboxane B2
CAS No.: 63250-09-9
Cat. No.: VC20815877
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2.1 2,3-dinor TXB2 is an abundant urinary metabolite of TXB2 and can be used as a marker for in vivo TXA2 synthesis. In healthy male volunteers, the median excretion of 2,3-dinor TXB2 is 10.3 ng/hour (138 pg/mg creatine). 2,3-Dinor-TXB2 is a thromboxane. 2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 63250-09-9 |
| Molecular Formula | C18H30O6 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | (Z)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
| Standard InChI | InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1 |
| Standard InChI Key | RJHNVFKNIJQTQF-JORIIADHSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O |
| SMILES | CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator